molecular formula C10H10N2O4 B2484730 4-(2-Nitrophenyl)morpholin-3-one CAS No. 845729-41-1

4-(2-Nitrophenyl)morpholin-3-one

Cat. No.: B2484730
CAS No.: 845729-41-1
M. Wt: 222.2
InChI Key: OXVFGUUCIPAZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Nitrophenyl)morpholin-3-one is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate for Biologically Active Compounds

    It serves as an important intermediate in the synthesis of various biologically active compounds, especially in anticancer research. Its derivatives have shown potential biological activities, making it significant in the field of medicinal chemistry (Wang et al., 2016).

  • Study of Nucleofugality in Aminolysis Reactions

    It plays a role in the experimental and theoretical study of nucleofugality in aminolysis reactions, which is crucial for understanding reaction mechanisms in organic chemistry (Montecinos et al., 2017).

  • Development of Fluorescent Probes

    Derivatives of this compound have been used in the development of novel off-on fluorescent probes for selective detection of hypoxia or nitroreductase in biomedical research, highlighting its utility in disease-relevant hypoxia imaging (Feng et al., 2016).

  • Safe and Robust Nitration Processes

    Research has been conducted to develop novel, safe, and robust nitration processes for the synthesis of morpholine derivatives. This research is important for improving the efficiency and safety of chemical synthesis processes (Zhang et al., 2007).

Biological and Pharmaceutical Applications

  • Antimicrobial Activity

    The compound's derivatives have been synthesized and shown to possess antimicrobial properties, making them potential candidates for developing new antimicrobial agents (Janakiramudu et al., 2017).

  • Cancer Research

    Certain morpholin-3-one derivatives have been found to induce apoptosis and elevate the levels of P53 and Fas proteins in A549 lung cancer cells, suggesting their potential as anti-cancer drugs (He et al., 2007).

  • Analgesic and Anti-Inflammatory Activities

    Schiff bases of 4-(2-aminophenyl)-morpholines, which are closely related, have been reported to exhibit significant analgesic, anti-inflammatory, and antimicrobial activities (Panneerselvam et al., 2009).

Properties

IUPAC Name

4-(2-nitrophenyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-3-1-2-4-9(8)12(14)15/h1-4H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVFGUUCIPAZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845729-41-1
Record name 4-(2-Nitrophenyl)-3-morpholinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ES7S49FZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.